

# The Discovery and Synthesis of MW-150 Dihydrochloride Dihydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: MW-150 dihydrochloride dihydrate

Cat. No.: B12220114

Get Quote

An In-depth Examination of a Novel CNS-Penetrant p38 $\alpha$  MAPK Inhibitor for Neurodegenerative Disorders

## Introduction

**MW-150 dihydrochloride dihydrate**, also known by its development code MW01-18-150SRM, is a novel, selective, orally bioavailable, and central nervous system (CNS) penetrant small molecule inhibitor of p38α mitogen-activated protein kinase (MAPK). Its discovery stems from the growing understanding that neuroinflammation is a critical component in the progression of various neurodegenerative diseases, including Alzheimer's disease.[1][2] Overactivation of the p38α MAPK signaling pathway in glial cells (microglia and astrocytes) is a key driver of the excessive production of pro-inflammatory cytokines, which contributes to synaptic dysfunction and neuronal damage.[1][3] MW-150 was developed as a disease-modifying therapeutic candidate designed to selectively modulate this inflammatory cascade, thereby protecting neuronal function and mitigating cognitive decline.[1][2]

## **Chemical Properties and Synthesis**

MW-150 represents a significant advancement in the development of kinase inhibitors for CNS disorders, optimized for selectivity, safety, and favorable pharmacokinetic properties.[2]



| Property          | Value                                                                                                      |  |
|-------------------|------------------------------------------------------------------------------------------------------------|--|
| Systematic Name   | 6-(4-methylpiperazin-1-yl)-3-(naphthalen-2-yl)-4-<br>(pyridin-4-yl)pyridazine dihydrochloride<br>dihydrate |  |
| Synonym           | MW01-18-150SRM                                                                                             |  |
| CAS Number        | 1661020-92-3 (dihydrochloride dihydrate form)                                                              |  |
| Molecular Formula | C24H29Cl2N5O2                                                                                              |  |
| Molecular Weight  | 490.43 g/mol                                                                                               |  |

## **Chemical Synthesis**

The synthesis of MW-150 was first detailed by Roy et al. in ACS Chemical Neuroscience (2015) and involves a multi-step process designed for scalability.[4] The core of the molecule is constructed through a series of reactions culminating in the formation of the substituted pyridazine ring.

Experimental Protocol: Synthesis of MW-150[4]

The synthesis is an eight-step scheme. A pivotal step involves the reaction of a diketone intermediate with hydrazine to form the central pyridazine ring. This is followed by functionalization, including the addition of the 4-methylpiperazine group. The final step involves the formation of the dihydrochloride dihydrate salt to improve solubility and stability for biological studies. The process was developed to be scalable for producing the quantities required for extensive preclinical and clinical investigation.[4]

## **Mechanism of Action**

MW-150 exerts its therapeutic effect by selectively inhibiting the p38 $\alpha$  isoform of MAPK.[5] In the context of neuroinflammation, stressors like amyloid-beta (A $\beta$ ) plaques can activate microglia and other CNS immune cells.[6] This triggers a signaling cascade that leads to the dual phosphorylation and activation of p38 $\alpha$  MAPK by upstream kinases such as MKK3 and MKK6.[7]



Activated p38 $\alpha$  MAPK then phosphorylates a number of downstream targets, most notably MAPK-activated protein kinase 2 (MK2).[1][7] The phosphorylation of MK2 is a critical step that leads to the increased transcription and translation of pro-inflammatory cytokines, including Interleukin-1 $\beta$  (IL-1 $\beta$ ) and Tumor Necrosis Factor- $\alpha$  (TNF $\alpha$ ).[3][8] By binding to the ATP-binding pocket of p38 $\alpha$  MAPK, MW-150 prevents the phosphorylation of MK2, thereby inhibiting the overproduction of these harmful cytokines and attenuating the neuroinflammatory response.[3]



Click to download full resolution via product page



Figure 1: MW-150 Inhibition of the p38α MAPK Signaling Pathway.

# **Pharmacological Data**

MW-150 has been characterized by its high potency and selectivity for its target. The key quantitative metrics demonstrating its activity are summarized below.

| Parameter      | Value  | Description                                                                        |
|----------------|--------|------------------------------------------------------------------------------------|
| Κί (p38α ΜΑΡΚ) | 101 nM | Dissociation constant, indicating high binding affinity for the target enzyme.[5]  |
| IC50 (MK2)     | 332 nM | Concentration required to inhibit 50% of MK2 phosphorylation in activated glia.[5] |
| IC50 (IL-1β)   | 936 nM | Concentration required to block 50% of IL-1β production in activated glia.[5]      |

# **Preclinical Efficacy and Experimental Protocols**

The therapeutic potential of MW-150 has been demonstrated in multiple preclinical models of Alzheimer's disease, where it attenuates neuroinflammation and reverses cognitive deficits.[5]

# **Key Experimental Models and Methods**

#### 1. Animal Models:

- APP/PS1 Transgenic Mice: These mice overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) with mutations found in familial Alzheimer's disease, leading to agedependent Aβ plaque deposition and cognitive deficits.[5]
- 5xFAD Mice: This model expresses five familial Alzheimer's disease mutations in APP and PS1, resulting in a more aggressive and rapid development of amyloid pathology.[9]
- 2. Drug Administration Protocol:

## Foundational & Exploratory





- Method: MW-150 is typically administered orally (e.g., daily gavage) or via intraperitoneal
   (i.p.) injection.[5]
- Dosage: A common effective dose in mouse models is 2.5 mg/kg daily.[5]
- Duration: Treatment paradigms range from several weeks to multiple months to assess both acute and chronic effects on pathology and behavior.[5]
- 3. Behavioral Testing Protocols:
- Radial Arm Water Maze (RAWM): This task assesses spatial learning and memory. The
  maze consists of a central swimming area with multiple arms radiating outwards, one of
  which contains a hidden escape platform.[10][11]
  - Procedure: Mice are placed in a starting arm and must learn the location of the fixed goal
    arm over multiple trials. The number of errors (entries into incorrect arms) and latency to
    find the platform are recorded.[10][12] Working memory can be tested by changing the
    goal arm daily, while reference memory is assessed by keeping the goal arm constant
    across days.[10]
- Morris Water Maze (MWM): A classic test for hippocampal-dependent spatial learning.[13]
   [14]
  - Procedure: Mice are placed in a circular pool of opaque water and must learn to locate a submerged, hidden platform using distal visual cues in the room.[13][15] Over several days of training, the latency to find the platform should decrease. A "probe trial" is then conducted where the platform is removed, and memory is assessed by the time spent swimming in the target quadrant where the platform was previously located.[9][14]





Click to download full resolution via product page

Figure 2: Preclinical Experimental Workflow for Evaluating MW-150.

## Conclusion

**MW-150 dihydrochloride dihydrate** is a rationally designed, isoform-selective p38α MAPK inhibitor that effectively targets neuroinflammation in the CNS. Its discovery was driven by the



need for disease-modifying therapies for neurodegenerative disorders like Alzheimer's disease. [1] Preclinical studies have validated its mechanism of action and demonstrated its ability to rescue cognitive deficits in relevant animal models.[5] With a well-defined synthesis pathway and a strong portfolio of preclinical data, MW-150 is a promising clinical candidate for treating diseases with a significant neuroinflammatory component.[2]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. The Role of p38 MAPK and Its Substrates in Neuronal Plasticity and Neurodegenerative Disease PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Selective and Brain Penetrant p38αMAPK Inhibitor Candidate for Neurologic and Neuropsychiatric Disorders That Attenuates Neuroinflammation and Cognitive Dysfunction PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microglial p38α MAPK is critical for LPS-induced neuron degeneration, through a mechanism involving TNFα PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. p38-MAPK and CDK5, signaling pathways in neuroinflammation: a potential therapeutic intervention in Alzheimer's disease? PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission [frontiersin.org]
- 8. Role of p38 MAPK Signaling in Neurodegenerative Diseases: A Mechanistic Perspective [jscimedcentral.com]
- 9. researchgate.net [researchgate.net]
- 10. Water Maze Tasks in Mice: Special Reference to Alzheimer's Transgenic Mice Methods of Behavior Analysis in Neuroscience NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mmpc.org [mmpc.org]



- 13. mmpc.org [mmpc.org]
- 14. Morris water maze: procedures for assessing spatial and related forms of learning and memory PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [The Discovery and Synthesis of MW-150
  Dihydrochloride Dihydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
  at: [https://www.benchchem.com/product/b12220114#mw-150-dihydrochloride-dihydratediscovery-and-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com